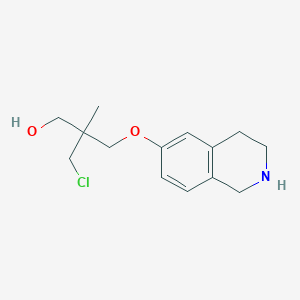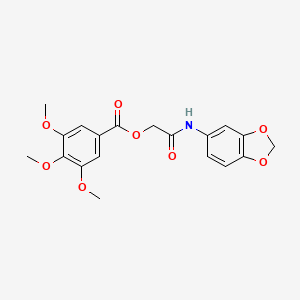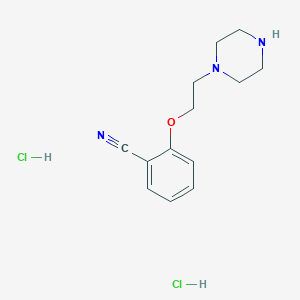![molecular formula C13H12N4OS B2605943 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide CAS No. 882220-22-6](/img/structure/B2605943.png)
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Aplicaciones Científicas De Investigación
Metabolic Stability Improvement
Researchers have explored various 6,5-heterocycles to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. These efforts aimed to reduce metabolic deacetylation, thereby enhancing the therapeutic potential of such compounds (Stec et al., 2011).
Antitumor Activity
The synthesis and evaluation of new benzothiazole derivatives for antitumor activity have been a significant focus. Derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against various cancer cell lines, indicating the potential for benzothiazole-based compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activity
Some acetamide derivatives have been synthesized and investigated for their potential analgesic activities. These studies revealed significant effects against thermal, mechanical, and chemical nociceptive stimuli, suggesting the utility of benzothiazole acetamide derivatives in developing new analgesics (Kaplancıklı et al., 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been explored, with findings indicating effective properties against pathogenic bacteria and Candida species. These results highlight the potential for benzothiazole derivatives in treating microbial infections (Mokhtari & Pourabdollah, 2013).
Anticonvulsant Properties
Research into the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has provided insights into their potential use in treating seizures. These studies offer a foundation for further development of anticonvulsant drugs based on benzothiazole acetamide derivatives (Nath et al., 2021).
Ligand-Protein Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and photovoltaic efficiency, indicating their utility in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. These compounds also exhibit non-linear optical activity, suggesting applications in photonic devices (Mary et al., 2020).
Direcciones Futuras
The future directions for “N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include in-depth studies on their in vitro and in vivo activity, mechanism of resistance of anti-TB drugs, and structure-activity relationships .
Mecanismo De Acción
Target of Action
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, also known as N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide or N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide, has been found to target several key proteins in the body. One of the primary targets is the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory response .
Mode of Action
The compound interacts with its targets, such as COX, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound’s interaction with its targets leads to changes in the biochemical pathways associated with inflammation.
Biochemical Pathways
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation. This can result in relief from symptoms associated with conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide. For instance, the presence of water can form hydrogen bonds with the compound, potentially affecting its stability and interaction with its targets
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOSIFHEZWYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-5-(trifluoromethyl)pyridine](/img/structure/B2605863.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)



![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)

![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)

![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)
